molecular formula C13H14BrN3O B7530254 2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline

2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline

Cat. No. B7530254
M. Wt: 308.17 g/mol
InChI Key: VDQXWQQQYLBDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that regulates cell growth and differentiation.
Biochemical and Physiological Effects
2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline in lab experiments is its high potency and selectivity. This compound has been found to exhibit strong activity against cancer cells, fungi, and bacteria, while having minimal effects on healthy cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve and administer in certain experiments.

Future Directions

There are several future directions for the research and development of 2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline. One possible direction is the development of new drugs that are based on this compound. Another direction is the exploration of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.

Synthesis Methods

The synthesis of 2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline involves the reaction of 4-methylaniline with 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-8-2-5-11(10(14)6-8)15-7-12-16-13(17-18-12)9-3-4-9/h2,5-6,9,15H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQXWQQQYLBDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NC(=NO2)C3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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